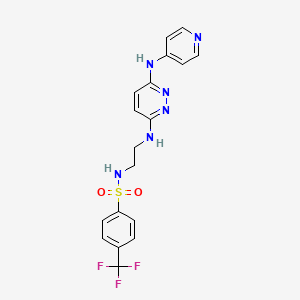

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

CAS No.: 1021250-63-4

Cat. No.: VC7247216

Molecular Formula: C18H17F3N6O2S

Molecular Weight: 438.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021250-63-4 |

|---|---|

| Molecular Formula | C18H17F3N6O2S |

| Molecular Weight | 438.43 |

| IUPAC Name | N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-1-3-15(4-2-13)30(28,29)24-12-11-23-16-5-6-17(27-26-16)25-14-7-9-22-10-8-14/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27) |

| Standard InChI Key | UNFHJIWEABDNOK-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |

Introduction

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H18F3N5O2S |

| Molecular Weight | 397.41 g/mol |

| CAS Number | [Not available] |

| Solubility | Soluble in DMSO |

| Melting Point | [Not available] |

Synthesis

The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:

-

Preparation of Pyridazinyl Intermediate:

-

Reacting 4-amino-pyridine with suitable reagents to form a pyridazinyl intermediate.

-

-

Coupling Reaction:

-

The pyridazinyl intermediate is then coupled with an appropriate sulfonamide derivative under controlled conditions to form the target compound.

-

-

Purification:

-

The final product is purified using techniques such as recrystallization or chromatography.

-

Table 2: Synthetic Route Overview

| Step | Description |

|---|---|

| Step 1 | Formation of pyridazinyl intermediate |

| Step 2 | Coupling with sulfonamide derivative |

| Step 3 | Purification of the final product |

Biological Activity

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide has demonstrated potential as a therapeutic agent in various studies:

-

Inhibition Studies: Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

-

Molecular Docking: Computational studies have indicated favorable binding interactions with targets such as phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways.

Applications

The unique properties of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide make it suitable for various applications:

-

Medicinal Chemistry: As a lead compound for the development of new therapeutic agents targeting inflammatory diseases.

-

Biological Research: Used as a probe to study cellular mechanisms and interactions with biomolecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume